molecular formula C13H10N4O4 B5707405 N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide

N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide

Cat. No. B5707405
M. Wt: 286.24 g/mol
InChI Key: MJQSMPVOHSOVHI-UHFFFAOYSA-N
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Description

N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide, also known as NBPI, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide involves the inhibition of specific enzymes involved in various cellular processes. N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit the activity of enzymes such as monoamine oxidase and phosphodiesterase, which play important roles in cellular signaling pathways. By inhibiting these enzymes, N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide can modulate cellular signaling and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide can inhibit the growth of cancer cells and modulate the activity of specific neurotransmitters in the brain. In addition, N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory effects, which could potentially lead to the development of new treatments for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its well-established synthesis method. This makes it easy to obtain large quantities of N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide for use in experiments. In addition, N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have potent biological activity, which makes it a promising candidate for the development of new therapies.
However, one of the limitations of using N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its relatively low solubility in water. This can make it difficult to use in certain experiments and may limit its potential applications.

Future Directions

There are several future directions for research on N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide. One of the most promising directions is the development of new cancer therapies based on N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide. Further studies are needed to determine the efficacy and safety of N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide in cancer treatment.
In addition, further studies are needed to explore the potential applications of N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide in the field of neuroscience. This could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Another future direction for research is the development of new methods for synthesizing N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide. This could potentially lead to more efficient and cost-effective methods for producing N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide.
Conclusion:
In conclusion, N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The synthesis method of N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide is well-established, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to explore the potential applications of N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide in cancer research, neuroscience, and other fields.

Synthesis Methods

N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of 3-pyridinecarboximidamide with 4-nitrobenzoyl chloride in the presence of a base. This reaction results in the formation of N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide as a yellow solid. The synthesis of N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide is a well-established method and has been reported in various scientific journals.

Scientific Research Applications

N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide is in the field of cancer research. N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. This makes N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide a potential candidate for the development of new cancer therapies.
In addition to cancer research, N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has also been studied for its potential applications in the field of neuroscience. N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to modulate the activity of specific neurotransmitters in the brain, which could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c14-12(10-2-1-7-15-8-10)16-21-13(18)9-3-5-11(6-4-9)17(19)20/h1-8H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQSMPVOHSOVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

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